Uterotonic Antagonist Potency of D-Isomer: Direct pA₂ Comparison Against p-Methyl, O-Ethyl, and Deamino-Carba Congeners on Isolated Rat Uterus
In a direct head-to-head comparison reported in US Patent 4,483,794, [2-D-p-ethylphenylalanine]oxytocin (Compound Ie, corresponding to the D-isomer of CAS 24870-58-4) exhibited a uterotonic antagonist pA₂ of 8.06 against oxytocin on isolated rat uterus [1]. The deamino-carba analogue carrying the same p-ethyl substituent (Compound Id) achieved pA₂ = 8.73, representing a 4.7-fold greater potency than the disulfide-bridged parent [1]. The O-ethyltyrosine congener (Compound Ib, pA₂ = 7.54) was 3.3-fold less potent than the p-ethylphenylalanine disulfide analogue, demonstrating that a carbon–carbon linked ethyl group on the aromatic ring provides superior antagonist potency compared to an oxygen-linked ethyl substituent [1]. The p-methyl analogue (Compound Ic) matched the p-ethyl analogue at pA₂ = 8.73 in the deamino-carba series, but direct potency data for [2-D-p-methylphenylalanine]oxytocin in the disulfide series were not reported in this dataset [1].
| Evidence Dimension | In vitro uterotonic antagonist potency (pA₂ against oxytocin, isolated rat uterus) |
|---|---|
| Target Compound Data | pA₂ = 8.06 (Compound Ie: [2-D-p-ethylphenylalanine]oxytocin, disulfide bridge) |
| Comparator Or Baseline | pA₂ = 8.73 (Compound Id: [2-D-p-ethylphenylalanine]deamino-6-carba-oxytocin); pA₂ = 7.54 (Compound Ib: [2-D-O-ethyltyrosine]deamino-6-carba-oxytocin); pA₂ = 8.73 (Compound Ic: [2-D-p-methylphenylalanine]deamino-6-carba-oxytocin) |
| Quantified Difference | Target (Ie) is 4.7-fold less potent than deamino-carba Id; 3.3-fold more potent than O-ethyltyrosine Ib; potency parity with p-methyl analogue in deamino-carba series |
| Conditions | Isolated rat uterus in vitro; pA₂ calculated via Schild analysis using oxytocin as agonist; Mg²⁺-free or standard buffer (not explicitly specified in patent) |
Why This Matters
Procurement of the D-isomer of CAS 24870-58-4 is justified when a disulfide-bridged OT antagonist scaffold is required for experiments where the metabolic profile of a carba bridge would confound interpretation; the quantified 4.7-fold potency gap to deamino-carba variants enables informed selection among structurally related tool compounds.
- [1] Jošt K, Lebl M, Barth T, et al. Analogs of neurohypophysial hormones. US Patent 4,483,794. Table I: pA₂ values as tested with an isolated rat uterus. Issued November 20, 1984. View Source
